3-Chloro-2-fluorobenzoic acid
Overview
Description
3-Chloro-2-fluorobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H4ClFO2. It is a derivative of benzoic acid, featuring a chlorine atom at the third position and a fluorine atom at the second position on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Synthetic Routes and Reaction Conditions:
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Starting from 3-Chloro-2-fluorobenzaldehyde:
- The aldehyde group is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reaction conditions typically involve heating the mixture under reflux in an appropriate solvent like water or acetic acid .
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From 2-Chlorofluorobenzene:
- The compound undergoes a Friedel-Crafts acylation reaction with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
- The intermediate product is then hydrolyzed to yield this compound .
Industrial Production Methods:
- Industrial production often involves the chlorination and fluorination of benzoic acid derivatives under controlled conditions to ensure high yield and purity .
Types of Reactions:
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Substitution Reactions:
- This compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
- Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
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Reduction Reactions:
- The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
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Oxidation Reactions:
- The compound can be further oxidized to form more complex derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
- Substitution reactions typically yield substituted benzoic acids or their derivatives.
- Reduction reactions produce alcohols, while oxidation reactions can lead to the formation of quinones or other oxidized products .
Mechanism of Action
Target of Action
3-Chloro-2-fluorobenzoic acid is a dihalogenated benzoic acid derivative . It serves as a precursor for ligands in various applications such as liquid crystals, metal-organic frameworks (MOFs), and active pharmaceutical ingredients (APIs) . It is notably used as an inhibitor for Aurora A, a protein kinase involved in cell division .
Mode of Action
The compound interacts with its targets through the carboxylic acid moiety within its structure . This moiety can coordinate to metal centers, enabling the formation of ligands for metal-organic frameworks . In the case of Aurora A inhibitors, this compound is attached to the molecular scaffold through peptide coupling chemistry .
Biochemical Pathways
It is known that the compound can facilitate the identification and quantification of amino acids in metabolomics studies using 19 f nmr . This suggests that it may interact with biochemical pathways involving these amino acids.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific application. For instance, when used as an Aurora A inhibitor, the resulting products show a half-maximal inhibitory concentration up to 3.5 ± 0.29 nM , indicating potent inhibition of the kinase.
Biochemical Analysis
Biochemical Properties
It is known that the carboxylic acid moiety within 3-Chloro-2-fluorobenzoic acid can coordinate to metal centers, enabling the formation of ligands for metal-organic frameworks .
Cellular Effects
It is used as a building block for active pharmaceutical ingredients (APIs), notably as Aurora A inhibitors . Aurora A is a protein that plays a key role in cell division, and inhibitors of this protein are being investigated for their potential to treat cancer.
Molecular Mechanism
It is known that this compound can be attached to the molecular scaffold through peptide coupling chemistry with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 177-180°C .
Metabolic Pathways
It is known that a fluorine probe molecule can be prepared from this compound and hydroxysuccinimide catalyzed by N,N’-dicyclohexyl carbodiimide (DCC) .
Scientific Research Applications
3-Chloro-2-fluorobenzoic acid is utilized in various scientific research applications:
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Chemistry:
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Biology:
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Medicine:
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Industry:
Comparison with Similar Compounds
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2-Fluorobenzoic Acid:
- Similar in structure but lacks the chlorine atom. It has different reactivity and applications .
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4-Chloro-2-fluorobenzoic Acid:
- Similar but with the chlorine atom at the fourth position. It exhibits different chemical properties and reactivity .
Uniqueness:
Properties
IUPAC Name |
3-chloro-2-fluorobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSSYEWURMTUSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161957-55-7 | |
Record name | 3-chloro-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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